1H-Benzotriazole, 5-methyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzotriazole, 5-methyl-, sodium salt is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its corrosion inhibition properties, particularly for copper and brass in various corrosive environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 5-methyl-, sodium salt typically involves the reaction of 5-methyl-1H-benzotriazole with sodium hydroxide. The process can be carried out under mild conditions, often at room temperature, to yield the sodium salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous reactors and automated systems to maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzotriazole, 5-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Oxides of the benzotriazole derivative.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzotriazole, 5-methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor in metal protection, particularly for copper and brass.
Biology: Investigated for its potential as a nitrification inhibitor in agricultural soils.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in aircraft deicing and anti-icing fluids to prevent corrosion.
Wirkmechanismus
The compound exerts its effects primarily through the formation of a stable coordination compound on metal surfaces. This coordination compound acts as a protective layer, preventing corrosion by blocking the interaction between the metal and corrosive agents. The molecular targets include the metal surface, where the benzotriazole derivative binds through its nitrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
Tolyltriazole: Another derivative with similar applications in corrosion inhibition.
5-Methyl-1,2,3-benzotriazole: A close analog with similar chemical properties.
Uniqueness: 1H-Benzotriazole, 5-methyl-, sodium salt is unique due to its enhanced solubility in water compared to its parent compound, making it more effective in aqueous environments. Its sodium salt form also allows for easier handling and application in various industrial processes .
Eigenschaften
CAS-Nummer |
41253-36-5 |
---|---|
Molekularformel |
C7H6N3Na |
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
sodium;5-methylbenzotriazol-1-ide |
InChI |
InChI=1S/C7H6N3.Na/c1-5-2-3-6-7(4-5)9-10-8-6;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
KFHGYFIWJGAIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)[N-]N=N2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.